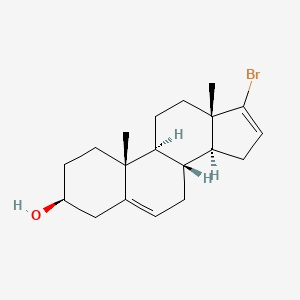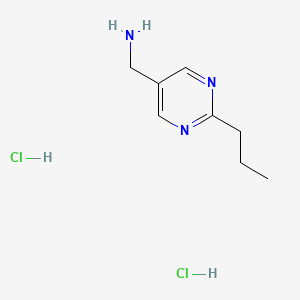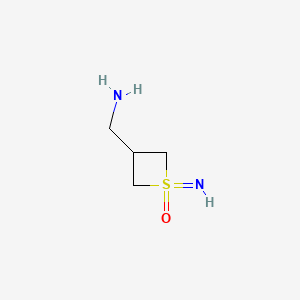
(1-Imino-1-oxo-thietan-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Imino-1-oxo-thietan-3-yl)methanamine is a compound that features a thietane ring, which is a four-membered ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Imino-1-oxo-thietan-3-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate as a starting material . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the thietane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-Imino-1-oxo-thietan-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thietane derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thietane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thietane derivatives.
Aplicaciones Científicas De Investigación
(1-Imino-1-oxo-thietan-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-Imino-1-oxo-thietan-3-yl)methanamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction is facilitated by the reactive nature of the thietane ring, which can undergo ring-opening reactions to form stable adducts with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate: A similar compound with a tert-butyl group attached to the thietane ring.
tert-butyl N-[(3-hydroxy-1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate: Another related compound with a hydroxy group on the thietane ring.
Uniqueness
(1-Imino-1-oxo-thietan-3-yl)methanamine is unique due to its specific structural configuration and the presence of both imino and oxo functional groups. This combination of features makes it particularly reactive and suitable for various chemical transformations and applications in research.
Propiedades
Fórmula molecular |
C4H10N2OS |
|---|---|
Peso molecular |
134.20 g/mol |
Nombre IUPAC |
(1-imino-1-oxothietan-3-yl)methanamine |
InChI |
InChI=1S/C4H10N2OS/c5-1-4-2-8(6,7)3-4/h4,6H,1-3,5H2 |
Clave InChI |
NLSKRAOQFIQKGY-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1(=N)=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


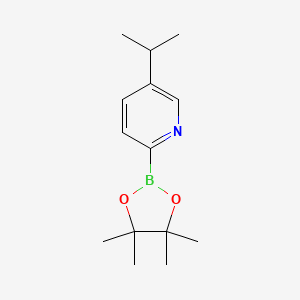
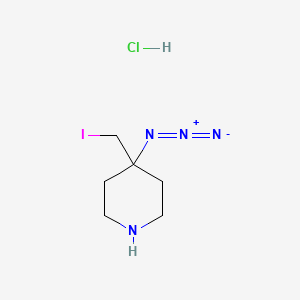
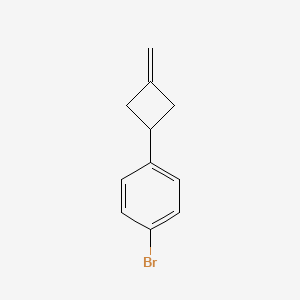
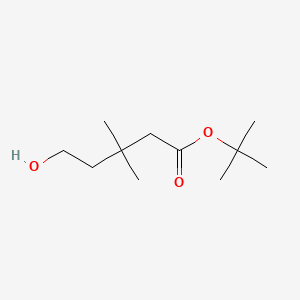
![3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol](/img/structure/B15296410.png)
![2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride](/img/structure/B15296421.png)

![4-(1,3-Benzodioxol-5-yl)-1-(2,4-dimethylphenyl)-1,4,6,7-tetrahydro-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B15296434.png)
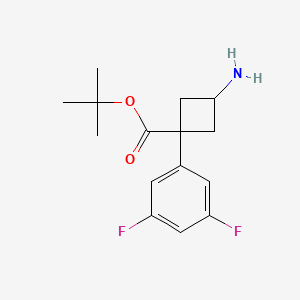
![rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B15296446.png)

![3-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15296461.png)
